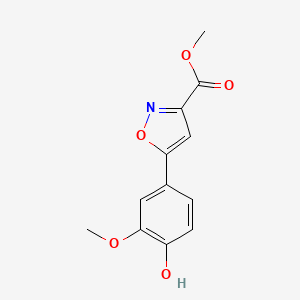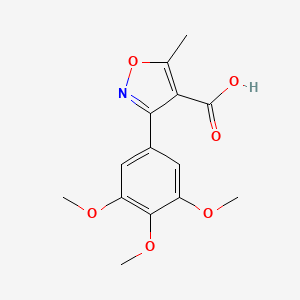
2-(2-Bromo-5-thiazolyl)-5-phenyl-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromo-5-thiazolyl)-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that contains a thiazole ring and an oxadiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-5-thiazolyl)-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromo-5-thiazolyl hydrazine with benzoic acid derivatives in the presence of dehydrating agents. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to reflux for several hours to promote cyclization and formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromo-5-thiazolyl)-5-phenyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiazole ring can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution Reactions: Products include various substituted thiazole derivatives.
Oxidation and Reduction Reactions: Products include sulfoxides, sulfones, and thiazolidines.
Applications De Recherche Scientifique
2-(2-Bromo-5-thiazolyl)-5-phenyl-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-(2-Bromo-5-thiazolyl)-5-phenyl-1,3,4-oxadiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to changes in cellular functions and responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Bromo-5-thiazolyl)-1-piperidinyl-methanone
- 2-(2-Bromo-5-thiazolyl)-4-morpholinyl-methanone
- 2H-Tetrazole, 5-(2-bromo-5-thiazolyl)
Uniqueness
2-(2-Bromo-5-thiazolyl)-5-phenyl-1,3,4-oxadiazole is unique due to its specific combination of thiazole and oxadiazole rings, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H6BrN3OS |
|---|---|
Poids moléculaire |
308.16 g/mol |
Nom IUPAC |
2-(2-bromo-1,3-thiazol-5-yl)-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C11H6BrN3OS/c12-11-13-6-8(17-11)10-15-14-9(16-10)7-4-2-1-3-5-7/h1-6H |
Clé InChI |
ZCAWIEMPWLPKLZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CN=C(S3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B13703923.png)


![2,5-Dioxo-1-pyrrolidinyl 4-[(tert-Butyldimethylsilyl)oxy]decanoate](/img/structure/B13703940.png)
![1-(Cyclopropylmethyl)-4-[(trimethylsilyl)ethynyl]pyrazole](/img/structure/B13703951.png)
![2,3-Dihydrobenzo[b][1,4]dioxin-6-yl Chloroformate](/img/structure/B13703954.png)


![N-[9-[4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13703972.png)
![disodium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;heptahydrate](/img/structure/B13703975.png)



